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Quantitative Data on 6-Mercaptopurine (6-MP) in
Advanced Models

The table below summarizes experimental data from recent, high-quality studies on 6-MP. It includes

information on its formulation as a nanomedicine to improve its properties and its investigation in a new

clinical context.

Study Focus / Model
Formulation /
Treatment

Key Quantitative Findings
Source /
Citation

Acute Lymphoblastic
Leukemia (ALL) in mice

6-MP-loaded PLGA

Nanomedicine (6-
MPNs), oral

↑ Oral bioavailability; Prolonged

survival of ALL model mice;
Reduced systemic toxicity.

[1]

BRCA-defective
Advanced Solid Tumors
(Human Clinical Trial)

6-MP (55–75
mg/m²/day) +

Methotrexate (15–20
mg/m²/week), oral

Clinical Benefit Rate (stable
disease): 33% at 8 weeks, 18% at
16 weeks; Median Overall Survival:
10.3 months; Median Progression-

Free Survival: 1.9 months.

[2]
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Study Focus / Model
Formulation /
Treatment

Key Quantitative Findings
Source /
Citation

Pharmacokinetics in
Rats

6-MP-loaded PLGA

Nanomedicine (6-
MPNs), oral

Increased absorption in the

duodenum; Low accumulation of
toxic metabolites.

[1]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited above.

Protocol: Preparation and In-Vivo Evaluation of 6-MP
Nanomedicine

This protocol is adapted from the 2021 study that developed the PLGA-based nanomedicine [1].

Nanomedicine Preparation: 6-MPNs were prepared using a water-in-oil-in-water (W/O/W) double-
emulsion solvent evaporation method. Briefly, an aqueous solution of 6-MP was emulsified into an

organic solution of PLGA polymer to form a primary emulsion. This was then injected into an outer
aqueous surfactant solution to form a double emulsion. The organic solvent was evaporated, and the

resulting nanomedicines were collected, washed, and lyophilized.
In-Vivo Efficacy (ALL model): The human T leukemia cell line (Jurkat) was used to create an ALL

model in mice. The mice were treated with the prepared 6-MPNs, and their survival time was
monitored and compared to controls.

Pharmacokinetics & Tissue Distribution: SD rats were administered the 6-MPNs orally. Blood
samples were taken at various time points to determine plasma concentration-time profiles. After

sacrifice, organs (especially intestinal regions) were collected to analyze drug absorption and
metabolite distribution.

Protocol: Phase II Clinical Trial in BRCA-Defective Tumors

This protocol is based on the 2020 results paper and its preceding 2014 study protocol [3] [2].

Study Design: This was a multi-center, single-arm, Phase II trial.
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Patient Population: Adult patients with advanced breast or ovarian cancer and a known BRCA1/2

germline mutation who had progressed after at least one prior line of chemotherapy.
Intervention: Patients received oral 6-MP once daily and oral methotrexate once weekly in 28-day

cycles. The starting doses were 55 mg/m² for 6-MP and 15 mg/m² for methotrexate, adjusted from
higher initial doses due to myelosuppression.

Outcome Measurement: The primary outcome was the objective response rate at 8 weeks,
defined by RECIST v1.1 criteria (including stable disease, partial, or complete response). Treatment

continued until disease progression or unacceptable toxicity.

Mechanism of Action: 6-Mercaptopurine

The following diagram illustrates the metabolic pathways and mechanism of action of 6-Mercaptopurine,

which underlies its therapeutic and toxic effects.
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This diagram shows that 6-MP is a prodrug requiring metabolic activation to exert cytotoxicity [2] [4]. The

active metabolites, 6-thioguanine nucleotides (TGNs), are incorporated into DNA during the S-phase of the

cell cycle, ultimately leading to DNA damage and cell death [1] [2]. The enzyme Thiopurine S-

methyltransferase (TPMT) plays a critical role by methylating 6-MP and its intermediates into inactive

metabolites like 6-methylmercaptopurine (6-MMP) [4]. Genetic polymorphisms in TPMT can lead to

reduced enzyme activity, causing a shift towards the production of excess TGNs and significantly increasing

the risk of severe bone marrow suppression (myelosuppression) [5] [6] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Preparation, Characterization, Pharmacokinetic, and ... [pmc.ncbi.nlm.nih.gov]

2. Results of a phase II clinical trial of 6-mercaptopurine (6MP ... [nature.com]

3. A phase II clinical trial of 6 - mercaptopurine ( 6 MP) and methotrexate in...

[bmccancer.biomedcentral.com]

4. - Wikipedia Mercaptopurine [en.wikipedia.org]

5. Genetic variants in 6 - mercaptopurine as potential factors of... pathway [pubmed.ncbi.nlm.nih.gov]

6. Prognostic importance of 6-mercaptopurine dose intensity in ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [lethality comparison 6-selenopurine and 6-mercaptopurine in

mice]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b725427#lethality-comparison-6-selenopurine-and-6-

mercaptopurine-in-mice]

Disclaimer & Data Validity:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s725427?utm_src=pdf-body-img
https://www.nature.com/articles/s41416-019-0674-4
https://en.wikipedia.org/wiki/Mercaptopurine
https://pmc.ncbi.nlm.nih.gov/articles/PMC7886780/
https://www.nature.com/articles/s41416-019-0674-4
https://en.wikipedia.org/wiki/Mercaptopurine
https://pubmed.ncbi.nlm.nih.gov/26237184/
https://pubmed.ncbi.nlm.nih.gov/10216075/
https://en.wikipedia.org/wiki/Mercaptopurine
https://www.smolecule.com/products/s725427?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7886780/
https://www.nature.com/articles/s41416-019-0674-4
https://bmccancer.biomedcentral.com/articles/10.1186/1471-2407-14-983
https://bmccancer.biomedcentral.com/articles/10.1186/1471-2407-14-983
https://en.wikipedia.org/wiki/Mercaptopurine
https://pubmed.ncbi.nlm.nih.gov/26237184/
https://pubmed.ncbi.nlm.nih.gov/10216075/
https://www.smolecule.com/products/b725427#lethality-comparison-6-selenopurine-and-6-mercaptopurine-in-mice
https://www.smolecule.com/products/b725427#lethality-comparison-6-selenopurine-and-6-mercaptopurine-in-mice
https://www.smolecule.com/products/b725427#lethality-comparison-6-selenopurine-and-6-mercaptopurine-in-mice
https://www.smolecule.com/products/b725427#lethality-comparison-6-selenopurine-and-6-mercaptopurine-in-mice
https://www.smolecule.com/products/s725427?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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